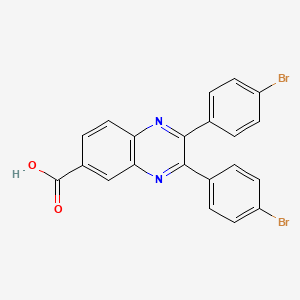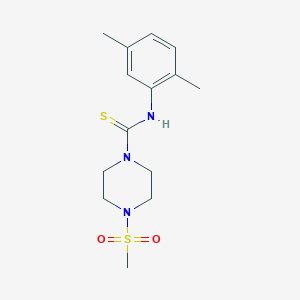![molecular formula C21H15BrN2O3 B4629472 3-[5-(4-bromophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4629472.png)
3-[5-(4-bromophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide
Descripción general
Descripción
This compound is a part of the furan family, known for its diverse applications in organic chemistry and pharmaceuticals. Furan derivatives have been extensively studied due to their unique properties and potential uses.
Synthesis Analysis
The synthesis of furan compounds often involves complex reactions. Studies have shown various methods for synthesizing derivatives of furan, such as the reaction of furoyl phosphonates with phosphorane to form diethoxyphosphoryl and ester groups in trans-position relative to the double bond, regardless of the furan fragment structure (Pevzner, 2016).
Molecular Structure Analysis
The molecular structure of furan derivatives has been a subject of interest. For instance, the synthesis and structural determination of related compounds were conducted using techniques like NMR spectroscopy and single crystal X-ray diffraction, offering insights into their molecular configuration (Kariuki et al., 2022).
Chemical Reactions and Properties
Furan derivatives exhibit various chemical reactions. For example, oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate results in cyano dihydrofuran carboxamides, showcasing the reactivity of furan compounds under specific conditions (Burgaz et al., 2007).
Physical Properties Analysis
The physical properties of furan derivatives are influenced by their molecular structure. Studies have shown that the stacking mode of 3-aryl-2-cyano acrylamide derivatives can significantly affect their optical properties, highlighting the importance of molecular interactions in determining the physical characteristics of these compounds (Song et al., 2015).
Chemical Properties Analysis
The chemical properties of furan derivatives can vary widely. For example, the cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates demonstrated their reactivity, forming different dihydrothiopyrano furans depending on the substituents in the furan ring (Pevzner, 2021).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study focused on the synthesis and characterization of new acrylamide derivatives, similar to the compound , revealed their potential as corrosion inhibitors for copper in nitric acid solutions. These compounds demonstrated significant efficiency in reducing corrosion, attributed to their mixed-type inhibition properties and chemical adsorption on copper surfaces. The research highlights the utility of such compounds in protecting metals from corrosion, a vital aspect in industrial applications (Ahmed Abu-Rayyan et al., 2022).
Cytotoxicity and Antifungal Activity
Another study synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives from a process involving similar acrylamide structures, assessing their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research underscores the potential of these compounds in developing anticancer therapies (Ashraf S. Hassan et al., 2014).
Mechanofluorochromic Properties
Research on 3-aryl-2-cyano acrylamide derivatives showcased their distinct optical properties due to different stacking modes. These compounds exhibited changes in luminescence upon mechanical stress, indicating their application in developing pressure-sensitive or damage-reporting materials (Qing‐bao Song et al., 2015).
Synthesis and Reaction Studies
A series of studies focused on the synthesis and reactions of acrylate derivatives, including phosphoryl acrylates and their interactions with various chemicals. These studies provide valuable insights into the chemical behavior of acrylamide derivatives and their potential applications in synthesizing novel compounds with specific properties (L. М. Pevzner et al., 2016).
Optical and Electronic Properties
Investigations into the linear and nonlinear optical properties of chalcone derivatives, related to the compound , revealed their suitability for use in semiconductor devices due to significant electron transfer integral values. This research suggests that compounds with similar structures could be explored for their potential in electronic and optoelectronic applications (M. Shkir et al., 2019).
Propiedades
IUPAC Name |
(Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O3/c1-26-18-8-6-17(7-9-18)24-21(25)15(13-23)12-19-10-11-20(27-19)14-2-4-16(22)5-3-14/h2-12H,1H3,(H,24,25)/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVKRJNCJRBPQS-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4629398.png)
![4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4629404.png)

![2-{[4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4629420.png)
![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethoxyphenyl)acrylamide](/img/structure/B4629421.png)
![3-(5-{4-[bis(2-bromoethyl)amino]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4629434.png)
![4-(3-chloro-4-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4629442.png)
![methyl 4-(4-methoxyphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4629445.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4629458.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4629468.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4629480.png)
![2-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B4629486.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4629492.png)